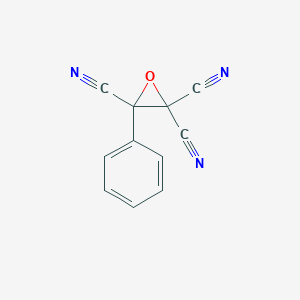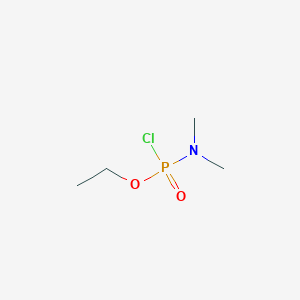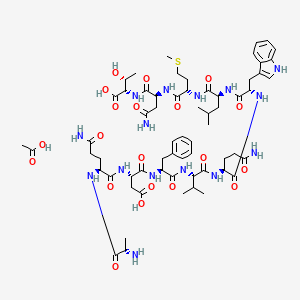
Glucagon (19-29), human acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon (19-29), human acetate, is a COOH-terminal fragment processed from the hormone glucagon. This peptide fragment is known for its potent and efficient inhibition of insulin secretion. It plays a significant role in regulating glucose metabolism and has been studied extensively for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucagon (19-29), human acetate, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions: Glucagon (19-29), human acetate, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Deprotection Reagents: Piperidine (for Fmoc removal)
Cleavage Reagents: TFA (Trifluoroacetic acid) for cleaving the peptide from the resin.
Major Products: The primary product of these reactions is the this compound peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification.
科学研究应用
Glucagon (19-29), human acetate, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in regulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like diabetes due to its ability to inhibit insulin secretion.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
Glucagon (19-29), human acetate, exerts its effects by binding to specific receptors on pancreatic beta cells, leading to the inhibition of insulin secretion. This action is mediated through a G-protein coupled receptor (GPCR) pathway, which involves the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels, and subsequently activating protein kinase A (PKA). This cascade ultimately results in the inhibition of insulin release .
相似化合物的比较
Glucagon: The full-length hormone from which Glucagon (19-29) is derived.
Glucagon-like peptide-1 (GLP-1): Another peptide derived from the same precursor, proglucagon, with different physiological effects.
Dasiglucagon: A synthetic analog of glucagon used for treating severe hypoglycemia.
Uniqueness: Glucagon (19-29), human acetate, is unique due to its specific inhibitory effect on insulin secretion, which is not observed with the full-length glucagon or GLP-1. This makes it a valuable tool for studying insulin regulation and potential therapeutic applications in diabetes management .
属性
分子式 |
C63H93N15O20S |
|---|---|
分子量 |
1412.6 g/mol |
IUPAC 名称 |
acetic acid;(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C61H89N15O18S.C2H4O2/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62;1-2(3)4/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94);1H3,(H,3,4)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-;/m0./s1 |
InChI 键 |
MXGVJLSIUYCTCF-HOZXXMOVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
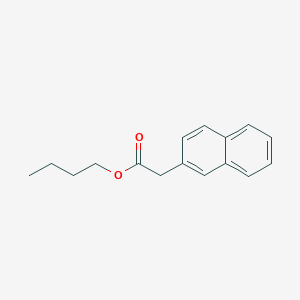

![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
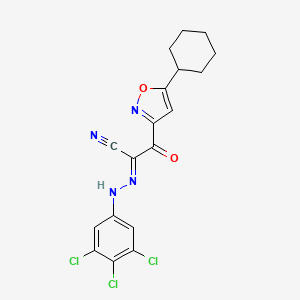
![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
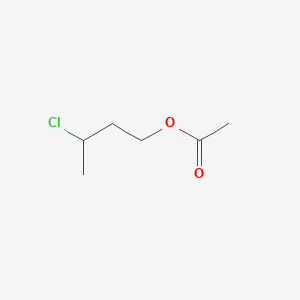
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
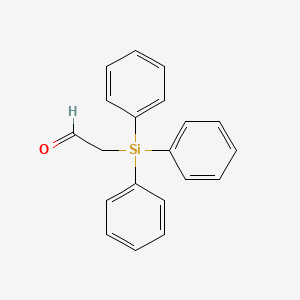
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
